molecular formula C11H22N2O2 B2740172 tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate CAS No. 351369-20-5

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate

Cat. No. B2740172
CAS RN: 351369-20-5
M. Wt: 214.309
InChI Key: CEFJWUXTHLISAP-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate has a molecular weight of 230.31 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . Another similar compound, tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate , has a molecular weight of 202.25 and is a solid substance .


Molecular Structure Analysis

The InChI code for tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate is 1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-6-12-7-9(8)15-5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 . For tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate, the InChI code is 1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1 .


Physical And Chemical Properties Analysis

The compound tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate should be stored in a refrigerator . The compound tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate also should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound serves as a precursor in the synthesis of biologically active molecules. For instance, it can be used to create natural products like Indiacen A and Indiacen B, which have shown potential in possessing anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Organic Synthesis Methodology

In organic chemistry, this compound is utilized for its unique reactivity pattern due to the tert-butyl group. It’s involved in various chemical transformations and can be a key intermediate in the development of new synthetic methodologies .

Pharmaceutical Research

In pharmaceuticals, the compound’s derivatives could be explored for the development of new drugs, especially considering its potential role in synthesizing compounds with a wide range of biological activities .

Material Science

The tert-butyl group’s steric effects are significant in material science, where it can influence the physical properties of polymers and other materials, potentially leading to the development of new materials with unique characteristics .

Biochemistry and Metabolism

The tert-butyl group is also relevant in biochemistry, particularly in the study of metabolism and biodegradation pathways of various substances within living organisms .

Catalysis

This compound could be used in catalytic processes, where the tert-butyl group might impart specific reactivity patterns that are beneficial for certain types of catalytic reactions .

Environmental Chemistry

In environmental chemistry, the study of this compound’s degradation could provide insights into the environmental fate of tert-butyl-containing compounds and their potential impact on ecosystems .

Analytical Chemistry

Lastly, in analytical chemistry, the compound can be used as a standard or reference material in chromatographic analysis or mass spectrometry to identify or quantify similar compounds in complex mixtures .

Safety and Hazards

The safety information for tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate includes hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . The safety information for tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate is the same .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate involves the protection of the amine group of 4-methylpyrrolidine, followed by the reaction of the protected amine with tert-butyl chloroformate to form the tert-butyl carbamate. The deprotection of the amine group yields the final product.", "Starting Materials": [ "4-methylpyrrolidine", "tert-butyl chloroformate", "diisopropylethylamine", "methanol", "dichloromethane" ], "Reaction": [ "Protect the amine group of 4-methylpyrrolidine using tert-butyloxycarbonyl (BOC) chloride and diisopropylethylamine in dichloromethane solvent.", "React the protected amine with tert-butyl chloroformate in the presence of diisopropylethylamine and dichloromethane solvent to form tert-butyl carbamate.", "Deprotect the amine group using methanol and dichloromethane solvent to yield tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate." ] }

CAS RN

351369-20-5

Product Name

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate

Molecular Formula

C11H22N2O2

Molecular Weight

214.309

IUPAC Name

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1

InChI Key

CEFJWUXTHLISAP-BDAKNGLRSA-N

SMILES

CC1CNCC1CNC(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.